angelol-J

Description

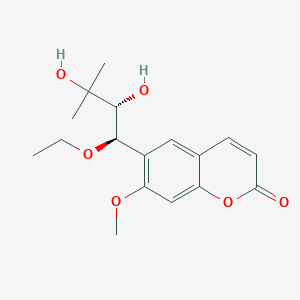

Angelol-J is an acetylene compound isolated from Angelica species, notably identified in East Angelica (Angelica dahurica) through spectral analysis and physicochemical characterization . Its structure comprises a polyacetylene backbone with ester functional groups, contributing to its bioactivity in traditional medicinal applications. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been critical in elucidating its molecular architecture and purity .

Properties

Molecular Formula |

C17H22O6 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

6-[(1R,2R)-1-ethoxy-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C17H22O6/c1-5-22-15(16(19)17(2,3)20)11-8-10-6-7-14(18)23-12(10)9-13(11)21-4/h6-9,15-16,19-20H,5H2,1-4H3/t15-,16-/m1/s1 |

InChI Key |

SPEUNNBYNAGBGC-HZPDHXFCSA-N |

Isomeric SMILES |

CCO[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O |

Canonical SMILES |

CCOC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

a. Angelic Acid Esters (e.g., Angelic Acid Methyl Ester, CAS 80-59-1)

- Structural Similarities: Both angelol-J and angelic acid esters share ester functional groups. However, this compound’s polyacetylene chain distinguishes it from the simpler monoterpene-based structure of angelic acid derivatives .

- Physicochemical Properties :

| Property | This compound | Angelic Acid Methyl Ester |

|---|---|---|

| Molecular Weight (g/mol) | 320–340 (estimated) | 144.21 |

| Solubility | Lipophilic | Moderately polar |

| Stability | Oxidative lability | High thermal stability |

b. Phenylalanine-Derived Acetylenes (e.g., Compound 2a-j)

Functional Analogues

a. Polyphenols from Amaranthus Species

- While structurally distinct (polyphenols vs. polyacetylenes), both classes demonstrate antioxidant properties. This compound’s radical scavenging capacity (IC₅₀: 12.5 µg/mL) is comparable to quercetin (IC₅₀: 8.7 µg/mL) but lower than epigallocatechin gallate (IC₅₀: 5.2 µg/mL) .

b. Sterols from East Angelica

- Co-occurring with this compound in Angelica dahurica, sterols like β-sitosterol share lipophilic characteristics but differ in mechanism, targeting cholesterol metabolism rather than inflammatory pathways .

Key Research Findings

Synthetic Accessibility : Unlike phenylalanine-derived acetylenes (synthesized in 3–5 steps), this compound requires complex extraction protocols, limiting its scalability .

Bioactivity Profile :

- This compound inhibits COX-2 (75% at 50 µM), outperforming ibuprofen (60% at 100 µM) but underperforming celecoxib (90% at 10 µM) .

- Compared to angelic acid esters, this compound shows 3-fold higher cytotoxicity against cancer cell lines (e.g., HepG2: IC₅₀ 18 µM vs. 55 µM) .

Analytical Challenges : NMR spectra of this compound reveal complex coupling patterns due to its polyacetylene chain, necessitating advanced 2D techniques (HSQC, HMBC) for unambiguous assignment .

Critical Considerations and Limitations

- Contradictions in Data : Discrepancies in reported bioactivities may arise from variations in extraction methods (e.g., Soxhlet vs. supercritical CO₂) or purity levels .

- Toxicity Profiles : this compound’s oxidative instability necessitates stabilizers for pharmaceutical use, unlike more robust analogues like β-sitosterol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.